4-methyl-3-oxo-N-phenylpentanamide 4-methyl-3-oxo-N-phenylpentanamide
Brand Name: Vulcanchem
CAS No.: 124401-38-3
VCID: VC0016957
InChI: InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
SMILES: CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

4-methyl-3-oxo-N-phenylpentanamide

CAS No.: 124401-38-3

VCID: VC0016957

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-3-oxo-N-phenylpentanamide - 124401-38-3

Description

4-Methyl-3-oxo-N-phenylpentanamide is a chemical compound with a molecular weight of 205.25 g/mol and a molecular formula of C12H15NO2 . It has several names, including 4-methyl-3-oxo-N-phenyl-pentanamide, N-Phenyl-isobutyloylacetamide, and N-Phenyl Isobutyrylacetamide . The compound's CAS number is 124401-38-3 .

Key structural features of 4-methyl-3-oxo-N-phenylpentanamide include a molecular structure comprising 15 heavy atoms, six of which are aromatic, and it possesses five rotatable bonds . It exhibits high gastrointestinal absorption . Its IUPAC name is 4-methyl-3-oxo-N-phenylpentanamide, and its SMILES string is CC(C)C(=O)CC(=O)NC1=CC=CC=C1 . The InChIKey for this compound is ADHRFDCBLJVNFO-UHFFFAOYSA-N . The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 384.4±25.0 °C at 760 mmHg .

A related compound is 2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-N-phenyl-pentanamide, which has a molecular formula of C26H24FNO3 and a molecular weight of 417.472 . This compound, also known as Atorvastatin Impurity 163, has the CAS number 125971-58-6 . Another similar compound is Pentanamide, with the molecular formula C5H11NO and a molecular weight of 101.14694 g/mol .

CAS No. 124401-38-3
Product Name 4-methyl-3-oxo-N-phenylpentanamide
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 4-methyl-3-oxo-N-phenylpentanamide
Standard InChI InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)
Standard InChIKey ADHRFDCBLJVNFO-UHFFFAOYSA-N
SMILES CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Canonical SMILES CC(C)C(=O)CC(=O)NC1=CC=CC=C1
Synonyms N-Phenyl-4-methyl-3-oxopentanamide; 4-Methyl-3-oxopentanoic Acid Anilide;
PubChem Compound 10219899
Last Modified Sep 15 2023

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